In Vivo D1-Receptor Antagonism: Dose-Dependent Blockade of SKF-38393-Induced Locomotion
Trimopam (SCH-12679) demonstrates clear, dose-dependent antagonism of D1-receptor mediated behavior in vivo. In a direct comparison with the prototypic D1 antagonist SCH-23390, Trimopam reduced the locomotor activity induced by the D1 agonist SKF-38393 in neonatal-6-OHDA-lesioned rats, an effect that was not observed with D2-agonist (quinpirole) challenge [1]. This confirms its functional selectivity for D1 receptors over D2 receptors in a whole-animal model.
| Evidence Dimension | In vivo D1 receptor antagonism |
|---|---|
| Target Compound Data | Dose-dependent reduction in SKF-38393-induced locomotor activity |
| Comparator Or Baseline | SCH-23390 (prototypic D1 antagonist); quinpirole (D2 agonist) as negative control |
| Quantified Difference | Trimopam blocked D1-agonist-induced activity similar to SCH-23390; it did not alter D2-agonist-induced activity, establishing D1 vs. D2 functional selectivity. |
| Conditions | Intraperitoneal (i.p.) administration to neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats |
Why This Matters
This in vivo functional selectivity is critical for researchers isolating D1-mediated pathways without confounding D2 effects, a differentiation not guaranteed by in vitro binding data alone.
- [1] Breese GR, Criswell HE, McQuade RD, Iorio LC, Mueller RA. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors. J Pharmacol Exp Ther. 1990;252(2):558-567. View Source
